molecular formula C21H21NO B13090633 3-(Methoxydiphenylmethyl)-N-methylaniline

3-(Methoxydiphenylmethyl)-N-methylaniline

Cat. No.: B13090633
M. Wt: 303.4 g/mol
InChI Key: PLWZGULKEYLWAG-UHFFFAOYSA-N
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Description

3-(Methoxydiphenylmethyl)-N-methylaniline is an organic compound that features a methoxy group attached to a diphenylmethyl moiety, which is further connected to an N-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxydiphenylmethyl)-N-methylaniline typically involves the reaction of methoxydiphenylmethanol with N-methylaniline under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with N-methylaniline to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxydiphenylmethyl)-N-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxydiphenylmethyl)-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxydiphenylmethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The diphenylmethyl moiety provides additional hydrophobic interactions, enhancing the compound’s overall binding properties.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Lacks the methoxy and N-methyl groups, resulting in different chemical properties.

    N-Methylaniline: Lacks the diphenylmethyl and methoxy groups, leading to different reactivity and applications.

    Methoxydiphenylmethane: Similar structure but lacks the N-methyl group, affecting its chemical behavior.

Uniqueness

3-(Methoxydiphenylmethyl)-N-methylaniline is unique due to the presence of both the methoxy and N-methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-[methoxy(diphenyl)methyl]-N-methylaniline

InChI

InChI=1S/C21H21NO/c1-22-20-15-9-14-19(16-20)21(23-2,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,22H,1-2H3

InChI Key

PLWZGULKEYLWAG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC

Origin of Product

United States

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